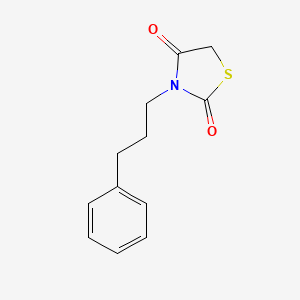

3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phenyl group attached to a propyl chain, linked to a thiazolidine ring with two carbonyl groups.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3-phenylpropylamine and thiourea as the primary starting materials.

Reaction Steps: The reaction involves the condensation of 3-phenylpropylamine with thiourea to form an intermediate thiazolidine derivative, followed by oxidation to introduce the carbonyl groups at the 2 and 4 positions of the thiazolidine ring.

Industrial Production Methods: On an industrial scale, the synthesis is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the production of high-quality this compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, often involving halogenated compounds.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), and acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenated compounds (e.g., chloroform, bromoethane) and strong bases (e.g., sodium hydride).

Major Products Formed:

Oxidation Products: Various oxidized derivatives of the thiazolidine ring.

Reduction Products: Reduced forms of the compound, often leading to the formation of amines.

Substitution Products: Halogenated derivatives of the thiazolidine ring.

Aplicaciones Científicas De Investigación

Chemical Applications

Building Block in Organic Synthesis

3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structural features allow for various modifications and functionalizations that can lead to novel compounds with enhanced properties.

Reactivity and Mechanisms

The compound exhibits a variety of chemical reactions such as oxidation and reduction. For instance:

- Oxidation : Can be oxidized using agents like potassium permanganate to yield carboxylic acids or ketones.

- Reduction : Reduction reactions with lithium aluminum hydride can produce alcohols or amines.

Biological Applications

Anticancer Properties

Research has indicated that derivatives of thiazolidine-2,4-dione can act as dual inhibitors of critical signaling pathways involved in cancer proliferation. For example, a related compound was shown to inhibit cell proliferation and induce apoptosis in human leukemia cells by targeting the Raf/MEK/ERK and PI3K/Akt pathways . This suggests that this compound may have similar potential as an anticancer agent.

Antimicrobial Activity

Studies have demonstrated that thiazolidine derivatives possess antimicrobial properties. For instance, derivatives synthesized from thiazolidine-2,4-dione exhibited significant activity against various bacterial strains such as E. coli and S. aureus, indicating their potential use in developing new antibiotics .

Medical Applications

Diabetes Treatment

Thiazolidinediones are recognized for their role in managing diabetes by improving insulin sensitivity. Research has focused on the pharmacological effects of compounds like this compound in metabolic disorders. They may modulate glucose metabolism and inflammation pathways, making them candidates for diabetes therapies .

Table 1: Summary of Biological Activities

Computational Studies

Recent computational approaches have been employed to predict the bioactivity profiles of thiazolidine derivatives. Using methods like Density Functional Theory (DFT), researchers can optimize molecular structures to enhance their pharmacological profiles. Molecular docking studies suggest that certain derivatives could effectively bind to targets such as the epidermal growth factor receptor (EGFR) .

Mecanismo De Acción

The compound exerts its effects through the modulation of specific molecular targets and pathways. It is believed to interact with enzymes and receptors involved in inflammatory and metabolic processes, leading to its therapeutic effects.

Comparación Con Compuestos Similares

Thiazolidinediones: A class of compounds with similar structures and therapeutic uses.

Phenylpropylamines: Compounds with similar phenylpropyl groups but different core structures.

Uniqueness: 3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione stands out due to its specific combination of the phenylpropyl group and the thiazolidine ring, which contributes to its unique biological and chemical properties.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and potential therapeutic benefits make it a compound of interest for further research and development.

Actividad Biológica

3-(3-Phenylpropyl)-1,3-thiazolidine-2,4-dione, a derivative of thiazolidine-2,4-dione (TZD), has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their therapeutic potential, particularly in the fields of oncology and metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Thiazolidine derivatives, including this compound, exhibit their biological effects through various mechanisms:

- PPAR-γ Activation : TZDs are known to act as agonists for the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. This activation leads to improved insulin resistance and has implications in the treatment of type 2 diabetes mellitus .

- Inhibition of Signaling Pathways : Research indicates that derivatives like this compound can inhibit key signaling pathways involved in cancer cell proliferation. For instance, it has been shown to inhibit the Raf/MEK/ERK and PI3K/Akt pathways in human leukemia cells, leading to reduced cell proliferation and increased apoptosis .

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazolidine derivatives:

- Cell Proliferation Inhibition : In vitro studies have shown that this compound inhibits proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest .

- VEGFR-2 Inhibition : Recent research highlights its ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), which is critical for angiogenesis in tumors. This inhibition suggests potential use in antiangiogenic therapies for cancer treatment .

Antimicrobial Activity

Thiazolidine derivatives have also been evaluated for their antimicrobial properties:

- Antibacterial and Antifungal Effects : Studies have reported that these compounds exhibit significant antibacterial and antifungal activities against various pathogens. The presence of specific substituents on the phenyl ring enhances their antimicrobial efficacy .

Research Findings and Case Studies

A summary of key findings from recent studies is presented below:

| Study | Key Findings | Methodology |

|---|---|---|

| Beharry et al. (2009) | Inhibition of aldose reductase and lipoxygenase activity | In vitro assays |

| Jain et al. (2013) | Induction of apoptosis in leukemia cells | Cell culture studies |

| Kim et al. (2013) | Antioxidant activity measured via DPPH assay | Spectrophotometric methods |

| Recent Study (2024) | Novel derivatives show enhanced anticancer activity | Synthesis and biological evaluation |

Toxicity and Safety Profile

While thiazolidine derivatives exhibit promising therapeutic effects, they also pose potential risks:

Propiedades

IUPAC Name |

3-(3-phenylpropyl)-1,3-thiazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S/c14-11-9-16-12(15)13(11)8-4-7-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAAPPPOKFFBNAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=O)S1)CCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.